molecular formula C24H19N3O2 B607571 Furimazine CAS No. 1374040-24-0

Furimazine

Cat. No.: B607571
CAS No.: 1374040-24-0
M. Wt: 381.435 g/mol
InChI Key: BUFSEVFXVCFYKY-UHFFFAOYSA-N
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Description

Furimazine is a luminescent compound primarily used as a substrate for the NanoLuc luciferase, which is a highly efficient bioluminescent enzyme. The chemical structure of this compound is 8-Benzyl-2-[(furan-2-yl)methyl]-6-phenylimidazo[1,2-a]pyrazin-3(7H)-one, with the molecular formula C24H19N3O2 and a molecular weight of approximately 381.44 g/mol. This compound is notable for its ability to produce a bright luminescent signal, making it an excellent tool for various biological imaging applications, including in vivo imaging and live-cell assays. The brightness of the luminescence produced by this compound is significantly higher than that of traditional luciferin substrates, which enhances the sensitivity of bioluminescence assays. Recent studies have also explored derivatives of this compound, aimed at improving its properties for sustained imaging applications. These derivatives have shown promise in extending the duration of luminescent signals, thereby facilitating long-term monitoring of biological processes at the cellular level. The versatility and brightness of this compound make it a valuable asset in the fields of molecular biology and biochemistry, particularly in studies involving gene expression, protein interactions, and cellular dynamics.[]

Molecular Structure

Atomic Arrangement

Furimazine is composed of carbon, hydrogen, and oxygen atoms. The exact atomic arrangement involves a benzene ring attached to a dioxetane moiety, which is crucial for its bioluminescent properties[].

Bonding Type

The compound contains covalent bonds, including single, double, and aromatic bonds. The dioxetane group is particularly important as it undergoes a chemical reaction to produce light[].

Geometry

The geometry of this compound is planar due to the presence of the benzene ring, which allows for conjugation and delocalization of electrons.

Electron Cloud Distribution

The electron cloud distribution in this compound is characterized by regions of high electron density around the benzene ring and the dioxetane group, facilitating the bioluminescent reaction.

Stereochemistry

This compound does not exhibit stereoisomerism as it lacks chiral centers.

Resonance Structures

This compound has resonance structures due to the conjugated system of the benzene ring and the dioxetane group, which stabilize the molecule[].

Mechanism of Action

Target of Action

Furimazine primarily acts on NanoLuc luciferase (Nluc), a bioluminescent enzyme used in various scientific research applications[].

Mode of Action

This compound interacts with Nluc through a chemical reaction where the dioxetane moiety in this compound is oxidized by Nluc. This reaction produces a high-intensity luminescent signal[]. The reaction involves the transfer of electrons and the formation of an excited state, which then emits light.

Result of Action

The action of this compound results in the emission of light, which can be detected and measured. This bioluminescence is used in various applications, such as imaging protein-protein interactions, monitoring gene expression, and studying cellular processes[].

Action Environment

The bioluminescent reaction of this compound with Nluc is affected by environmental factors such as temperature and pH. Optimal conditions are required to achieve the highest signal intensity and stability.

Physical Properties

State

Furimazine is a solid at standard temperature and pressure["].

Color and Appearance

The color of this compound is white to very dark brown. Its appearance is powder-like and smooth.

Melting Point and Boiling Point

The melting point and boiling point of this compound are not available (N/A) in the sources reviewed["].

Solubility

This compound is soluble in DMSO (Dimethyl Sulfoxide) at a concentration of 2 mg/mL, resulting in a clear solution.

Chemical Properties

Chemical Structure

Furimazine has a complex molecular structure that includes an imidazopyrazinone core. This structure is responsible for its bioluminescent properties["].

Molecular Formula

The molecular formula of this compound is C24H19N3O2, indicating it contains 24 carbon atoms, 19 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms.

Molecular Weight

The molecular weight of this compound is approximately 381.44 g/mol["].

Solubility

This compound is soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol, but its solubility in water is limited. This characteristic is important for its use in biological assays.

Stability

This compound is generally stable under appropriate storage conditions. It should be kept away from light and stored in a cool, dry place to maintain its integrity["].

Luminescence

The compound exhibits strong luminescent properties when catalyzed by NanoLuc luciferase. The intensity of the luminescence is significantly higher than that of conventional luciferin substrates.

Chemical Reactivity

As with many organic compounds, this compound may undergo chemical reactions typical of its functional groups under certain conditions, such as oxidation or reaction with strong acids or bases["].

Biochemical Properties

Furimazine is a fluorescent dye used in biological research. It is often used in conjunction with other fluorescent proteins to visualize cellular processes[]. This compound interacts with proteins like GCaMP6 and mRuby to produce fluorescence.

Cellular Effects

This compound is used to monitor calcium ions in cells. It helps researchers observe changes in intracellular calcium levels, which are crucial for various cellular functions such as muscle contraction, neurotransmitter release, and cell signaling[].

Molecular Mechanism

The mechanism of action involves this compound binding to calcium ions, which leads to a conformational change in the fluorescent protein it is paired with. This change results in the emission of fluorescence, allowing researchers to visualize calcium ion concentrations in real-time.

Time Effect

The fluorescence signal from this compound can be observed over time, allowing researchers to track dynamic changes in calcium levels within cells.

Product Comparison

Furimazine exhibits several advantages over traditional luciferin substrates, which are commonly used in bioluminescence assays. Here are some key comparisons:

Stability: this compound is more stable than traditional luciferin substrates, which makes it easier to handle and store[].

Bioluminescence Intensity: this compound produces a stronger bioluminescent signal compared to traditional luciferin substrates[].

Compatibility: this compound is compatible with a wide range of luciferases, including firefly and Renilla luciferases, making it versatile for various applications[].

Reduced Background Noise: this compound has lower background luminescence, which improves the signal-to-noise ratio in imaging applications[].

Related Small Molecules

Fluorescein diacetate,beta-D-Fructofuranosyl alpha-D-xylopyranoside,Disuccinimidyl sulfoxide,2,3,4,6-Tetra-O-benzyl-D-galactono-1,5-lactone,Allantoxanamide,2-Amino-3-bromo-5-fluoropyridine,Dirhodium tetraacetate,3-Chloro-2,4-difluorobenzoic acid,Maltotriitol,11-Maleimidoundecanoic Acid Sulfo-N-Succinimidyl Ester,Cyclo(-Arg-Gly-Asp-D-Phe-Glu) Trifluoroacetate,G3-CNP,2,5-Dibromothiazole,5-Aminoindazole

Scientific Research Applications

Bioluminescence Imaging

Furimazine is widely used in bioluminescence imaging to study cellular and molecular processes in living organisms. It is often paired with NanoLuc luciferase (Nluc) to produce a bright and stable luminescent signal, which allows for the visualization of biological events in real-time[].

Protein-Protein Interaction Studies

This compound is utilized in bioluminescence resonance energy transfer (BRET) assays to study protein-protein interactions. The high signal intensity of this compound enables the detection of interactions at the single-cell level, providing valuable insights into cellular signaling pathways[].

Gene Expression Monitoring

Researchers use this compound to monitor gene expression by linking it to reporter genes. This application is particularly useful in studying the regulation of gene expression and the effects of various treatments on gene activity.

Calcium Imaging

This compound is employed in calcium imaging to measure intracellular calcium levels. Calcium ions play a crucial role in various cellular processes, and this compound's ability to produce a luminescent signal upon binding to calcium makes it a valuable tool for studying calcium dynamics[].

High-Content Screening

This compound is used in high-content screening assays to identify compounds that modulate specific biological targets. Its high signal brightness and stability make it suitable for automated screening platforms, allowing for the rapid evaluation of large compound libraries.

Vivo Imaging

This compound is applied in in vivo imaging to study biological processes in living organisms. Its compatibility with Nluc allows for the non-invasive visualization of molecular events in animal models, providing insights into disease mechanisms and therapeutic interventions.

Neuroscience Research

This compound is used in neuroscience research to study brain function and neurodegenerative diseases. By visualizing calcium signaling and protein interactions in neurons, researchers can gain a better understanding of neural activity and the progression of neurological disorders.

Drug Discovery and Development

This compound is utilized in drug discovery and development to screen for potential therapeutic compounds. Its ability to produce a luminescent signal in response to specific biological targets makes it a valuable tool for identifying and optimizing drug candidates.

Research Directions

Fluorofurimazine (FFz) and Cephalothis compound (CFz9)

These derivatives have been developed to address the in vivo limitations of this compound. They offer improved solubility and pharmacokinetics, making them more suitable for in vivo imaging[]. FFz and CFz9 have been used in combination with NanoLuc luciferase (Nluc) to enhance bioluminescence imaging capabilities.

Novel Derivatives with C-6 and C-8 Substituents

Researchers have synthesized this compound derivatives with various substituents at the C-6 and C-8 positions of the imidazopyrazinone core. These modifications have led to compounds with improved bioluminescence properties for both in vitro and in vivo applications[]. For example, compound A3 has shown promising results for in vivo bioluminescent imaging.

Enhanced Signal Brightness and Stability

Advancements in this compound derivatives have also focused on enhancing signal brightness and stability. These improvements make this compound more effective for applications requiring high sensitivity and long-term imaging, such as studying protein-protein interactions and monitoring gene expression.

Multiplexing Capabilities

Recent developments have expanded the multiplexing capabilities of this compound derivatives. For instance, the combination of FFz/Antares with AkaLumine/AkaLuc allows for dual-population imaging studies, enabling researchers to simultaneously monitor multiple biological events[].

Properties

IUPAC Name

8-benzyl-2-(furan-2-ylmethyl)-6-phenylimidazo[1,2-a]pyrazin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O2/c28-24-21(15-19-12-7-13-29-19)26-23-20(14-17-8-3-1-4-9-17)25-22(16-27(23)24)18-10-5-2-6-11-18/h1-13,16,28H,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTBLMRUZSCCOLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=CC=CC=C1)C1=C2N(C=C(N1)C1=CC=CC=C1)C(C(=N2)CC=2OC=CC2)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.435 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374040-24-0
Record name 8-benzyl-2-[(furan-2-yl)methyl]-6-phenyl-3H,7H-imidazo[1,2-a]pyrazin-3-one
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